1H-Indole-3-carbaldehyde {2-nitrophenyl}
Description
1H-Indole-3-carbaldehyde {2-nitrophenyl} is a heterocyclic compound featuring an indole core substituted with a formyl group at position 3 and a 2-nitrophenyl moiety. The indole scaffold is a privileged structure in medicinal and synthetic chemistry due to its aromaticity and adaptability in forming hydrogen bonds and π-π interactions . The 2-nitrophenyl group introduces electron-withdrawing effects, influencing reactivity and electronic properties.
For instance, 1H-indole-3-carbaldehyde derivatives are prepared using one-pot microwave-assisted methods with catalysts like Amberlyst A-15, as seen in the synthesis of indolylimidazole derivatives . The 2-nitrophenyl group may be introduced via nucleophilic substitution or Suzuki coupling.
For example, a hydrazone derivative with a 2-nitrophenyl group (CAS 70993-83-8) has a molecular weight of 453.28 g/mol, density of 1.44 g/cm³, and boiling point of 572.3°C .
Properties
CAS No. |
28558-65-8 |
|---|---|
Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C15H12N4O2/c20-19(21)15-8-4-3-7-14(15)18-17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H/b17-10+ |
InChI Key |
ITPBPNQOCSZFLS-ZHACJKMWSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC=C3[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/NNC3=CC=CC=C3[N+](=O)[O-])/C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNNC3=CC=CC=C3[N+](=O)[O-])C=N2 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
1H-Indole-3-carbaldehyde derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research. Key applications include:
- Antimicrobial Activity : Compounds derived from indole-3-carbaldehyde have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated MIC values as low as 1 μg/mL against MRSA strains, indicating strong antibacterial properties .
- Tyrosinase Inhibition : Recent studies have indicated that N-tosyl substituted indole-based thiosemicarbazones exhibit competitive inhibition of tyrosinase, with IC50 values ranging from 6.40 to 61.84 µM. The nitrophenyl substitution notably enhanced the activity .
- Antifungal Properties : Indole derivatives have been identified as effective antifungal agents, contributing to the development of new treatments for fungal infections .
Synthetic Methodologies
The synthesis of 1H-Indole-3-carbaldehyde {2-nitrophenyl} and its derivatives involves various innovative approaches:
- Knoevenagel Condensation : This reaction has been utilized to synthesize indole derivatives by reacting indole-3-carbaldehyde with different carbonyl compounds. The presence of catalysts like triphenylphosphine has been shown to enhance yields .
- Directed C–H Functionalization : Recent advancements in C–H activation techniques allow for the selective functionalization of indole derivatives, providing a pathway to more complex structures with potential biological activity .
- Nitration Reactions : The nitration of indole-3-carbaldehyde using nitric acid and acetic acid has yielded various nitro-substituted derivatives, which are crucial for enhancing biological activity .
Structural Modifications
Structural modifications of 1H-Indole-3-carbaldehyde can significantly influence its biological properties:
- Substitution Patterns : Variations in the substitution on the indole ring (e.g., nitrophenyl groups) have been shown to enhance the antimicrobial and antifungal activities of the compounds. For example, the introduction of halogenated phenyl groups has been linked to increased potency against tyrosinase .
- Hybrid Molecules : The synthesis of hybrid molecules combining indole with other pharmacophores has been explored to create more effective therapeutic agents. Such combinations can lead to compounds with synergistic effects against multiple targets .
Case Studies
Several case studies highlight the successful application of 1H-Indole-3-carbaldehyde in drug development:
Chemical Reactions Analysis
Hydrazone Formation with 2-Nitrophenylhydrazine
Reaction of 1H-indole-3-carbaldehyde derivatives with 2-nitrophenylhydrazine produces stable hydrazones. For example:
- 5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone forms via condensation in ethanol under reflux (4–6 h), yielding crystalline products with 72–85% efficiency .
| Property | Value/Data |
|---|---|
| Reaction Conditions | Ethanol, reflux, 4–6 h |
| Yield | 72–85% |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Hydrogen Bonding | N–H⋯O and O–H⋯O interactions stabilize supramolecular networks |
Electrophilic Substitution Reactions
The nitro group directs further electrophilic substitution. Key reactions include:
Nitration
Nitration of 1H-indole-3-carbaldehyde derivatives occurs at the C5 or C6 positions under HNO₃/H₂SO₄, yielding mixtures (e.g., 5-nitro and 6-nitro isomers) .
| Substrate | Nitration Position | Yield (%) | Conditions |
|---|---|---|---|
| 1H-Indole-3-carbaldehyde | C5 or C6 | 55–65 | HNO₃/H₂SO₄, 80°C, 1 h |
Knoevenagel Condensation
The aldehyde group participates in Knoevenagel reactions with active methylene compounds:
| Reactant | Product | Catalyst | Yield (%) |
|---|---|---|---|
| 3-Methyl-1-phenylpyrazolone | 3-(Indol-3-yl)-2-(pyrazolyl)acrylaldehyde | HCl/AcOH | 68–75 |
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling enables C4 arylation of indole-3-carbaldehydes with aryl iodides :
| Aryl Iodide | Product | Yield (%) | Conditions |
|---|---|---|---|
| Iodobenzene | 4-Phenyl-1H-indole-3-carbaldehyde | 92 | Pd(OAc)₂, PPh₃, K₂CO₃, 110°C |
Deformylation Reactions
Anthranilamide-mediated deformylation removes the aldehyde group under acidic conditions :
| Substrate | Product | Catalyst | Yield (%) |
|---|---|---|---|
| 1H-Indole-3-carbaldehyde | Indole | Al₂O₃ or p-TSA | 33–86 |
Biological Relevance
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substitution Patterns
Key Observations :
- The nitro group in 1H-Indole-3-carbaldehyde {2-nitrophenyl} increases electrophilicity compared to analogs with electron-donating groups (e.g., morpholinyl) .
- Substitution at indole C-3 (carbaldehyde) vs. C-2 (as in 2-(2-nitrophenyl)-1H-indole) significantly alters electronic properties and binding interactions .
Physical and Spectroscopic Properties
Table 2: Comparative NMR and HRMS Data
Key Observations :
Reactivity :
Q & A
Basic: What are the common synthetic routes for preparing 1H-Indole-3-carbaldehyde (2-nitrophenyl) derivatives?
Answer:
1H-Indole-3-carbaldehyde derivatives are typically synthesized via multicomponent reactions (MCRs) , leveraging their reactive aldehyde group and aromatic indole scaffold. A standard approach involves:
- Condensation reactions with nitroaryl precursors (e.g., 2-nitrobenzaldehyde) under acidic or basic conditions, often catalyzed by Lewis acids like BF₃·Et₂O .
- Vilsmeier-Haack formylation of indole derivatives, followed by nitration at the 2-position of the phenyl group using mixed HNO₃/H₂SO₄ .
- Palladium-catalyzed cross-coupling to introduce the 2-nitrophenyl group post-formylation, ensuring regioselectivity .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to avoid over-nitration.
- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: Which spectroscopic and analytical techniques are critical for characterizing 1H-Indole-3-carbaldehyde (2-nitrophenyl)?
Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for aldehyde protons (~δ 9.8–10.2 ppm) and nitrophenyl aromatic signals (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+) with <5 ppm error .
- X-ray Crystallography : Resolve crystal packing and confirm nitro group orientation (requires high-purity crystals; use SHELX for refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
